molecular formula C22H22BrN5O2S B2357443 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-45-6

3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2357443
CAS No.: 895640-45-6
M. Wt: 500.42
InChI Key: IDQOVOTUYLYDAT-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromophenyl sulfonyl group and a cycloheptyl amine substituent.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOVOTUYLYDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core fused with a triazole ring and a sulfonyl group. The presence of the bromophenyl and cycloheptyl groups contributes to its unique chemical properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H22BrN5O2S
Molecular Weight442.38 g/mol

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related quinazolinone-based hybrids have shown IC50 values ranging from 0.36 to 40.90 μM against breast cancer cell lines such as MDA-MB-231 .

Case Study:
A study investigating the anticancer potential of sulfonamide-linked quinazolinones reported that certain derivatives exhibited promising activity against cancer cells through mechanisms involving inhibition of key signaling pathways like EGFR . The specific compound under discussion may similarly inhibit growth in cancerous cells due to its structural similarities.

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives of sulfonamide-linked quinazolinones have shown activity against Staphylococcus aureus and Escherichia coli .

Research Findings:
In vitro studies have indicated that compounds with sulfonyl groups can enhance antibacterial activity by interfering with bacterial folate synthesis pathways. This suggests that This compound may possess similar properties.

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes critical in disease processes. For example, quinazoline derivatives have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

The biological activity of This compound likely involves:

  • Binding to Protein Targets: The sulfonyl and triazole groups facilitate binding to specific proteins or enzymes.
  • Inhibition of Signaling Pathways: Similar compounds have been shown to interfere with pathways that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:

  • Substituents: The presence of bulky groups such as bromophenyl enhances biological activity.
  • Functional Groups: The sulfonamide group is essential for antimicrobial effects.
  • Ring Systems: The triazole ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives are a versatile class of molecules with modifications typically occurring at the sulfonyl and amine substituents. Below is a detailed comparison of 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine with its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Group Amine Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Notes
Target Compound 4-Bromophenyl Cycloheptyl C₂₃H₂₂BrN₅O₂S 516.42* Bulky cycloheptyl group may enhance lipophilicity and tissue penetration.
N-Benzyl-3-[(4-bromophenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Bromophenyl Benzyl C₂₂H₁₆BrN₅O₂S 494.37 Smaller amine substituent; higher polarity due to benzyl group .
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Isopropylphenyl 4-Methylcyclohexyl C₂₆H₃₀N₅O₂S 500.61 Branched sulfonyl group; moderate steric hindrance from cyclohexyl methyl .
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl C₂₅H₂₃N₅O₂S 469.54 Electron-donating methyl groups on sulfonyl; increased metabolic stability .
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3-Chloro-4-methylphenyl C₂₃H₁₉ClN₅O₂S 472.94 Chlorine atom enhances halogen bonding potential; dual methyl groups .
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl C₂₂H₁₈N₅O₃S 440.47 Ethoxy group increases solubility; unsubstituted sulfonyl .

*Calculated based on analogous structures.

Key Observations

In contrast, derivatives with 4-isopropylphenyl () or 2,5-dimethylphenyl () sulfonyl groups exhibit steric or electron-donating effects that may alter target engagement. Chlorophenyl sulfonyl derivatives () prioritize halogen bonding, while methylphenyl variants () favor hydrophobic interactions.

Amine Substituent Impact :

  • The cycloheptyl group in the target compound introduces significant steric bulk, likely improving membrane permeability but reducing aqueous solubility. This contrasts with smaller substituents like benzyl () or 4-ethoxyphenyl (), which balance polarity and lipophilicity.
  • Chlorinated amines () may enhance metabolic stability but could introduce toxicity risks.

Biological Activity Trends: While the evidence lacks direct bioactivity data for the target compound, analogs such as savirin () and thieno-triazolo[1,5-a]pyrimidines () demonstrate anticancer and antiparasitic activities, suggesting the triazoloquinazoline core is pharmacologically promising.

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